2-Chlorooctane, (+)- 2-Chlorooctane, (+)-
Brand Name: Vulcanchem
CAS No.: 16844-08-9
VCID: VC21049620
InChI: InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1
SMILES: CCCCCCC(C)Cl
Molecular Formula: C8H17Cl
Molecular Weight: 148.67 g/mol

2-Chlorooctane, (+)-

CAS No.: 16844-08-9

Cat. No.: VC21049620

Molecular Formula: C8H17Cl

Molecular Weight: 148.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chlorooctane, (+)- - 16844-08-9

Specification

CAS No. 16844-08-9
Molecular Formula C8H17Cl
Molecular Weight 148.67 g/mol
IUPAC Name (2S)-2-chlorooctane
Standard InChI InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1
Standard InChI Key HKDCIIMOALDWHF-QMMMGPOBSA-N
Isomeric SMILES CCCCCC[C@H](C)Cl
SMILES CCCCCCC(C)Cl
Canonical SMILES CCCCCCC(C)Cl

Introduction

Molecular Structure and Stereochemistry

Structural Representation and Molecular Formula

2-Chlorooctane, (+)- has the molecular formula C₈H₁₇Cl with a molecular weight of 148.674 g/mol . The structure consists of an eight-carbon chain with a chlorine atom and a methyl group attached to the second carbon atom. The specific spatial arrangement of these atoms gives rise to its unique stereochemical properties.

The compound can be represented by the following SMILES notation:
CCCCCCC@HCl

Its InChI notation is:
InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m0/s1

The InChIKey identifier for the compound is:
HKDCIIMOALDWHF-QMMMGPOBSA-N

Stereochemical Configuration

The stereochemistry of 2-Chlorooctane, (+)- is classified as ABSOLUTE, with 1 defined stereocenter out of a possible 1 . The molecule's chirality arises from the carbon atom at position 2, which is bonded to four different groups: a chlorine atom, a methyl group, a hexyl group, and a hydrogen atom.

According to the Cahn-Ingold-Prelog (CIP) rules, the (+) enantiomer corresponds to the (S) configuration, where the priority of groups around the stereocenter follows a clockwise arrangement when viewed with the lowest priority group (hydrogen) pointing away from the observer.

Physical Properties

The physical properties of 2-Chlorooctane, (+)- are often similar to those of the racemic mixture, with some distinct differences related to its optical activity. While specific data for the pure (+) enantiomer is limited in the search results, the following table presents known physical properties, with some derived from the racemic form:

PropertyValueReference
Molecular Weight148.674 g/mol
Physical StateLiquid (presumed based on racemic form)-
Optical Activity(+) Dextrorotatory
CAS Registry Number16844-08-9
StereochemistryAbsolute
Defined Stereocenters1/1

For comparison, the racemic form of 2-chlorooctane has the following properties:

PropertyValueReference
Density0.871 g/mL
Boiling Point171.9-173°C
Melting PointEstimated at -41.9°C
Refractive Index1.4273
Dipole Moment2.08 D
Molar Volume170.7 mL/mol

It's important to note that while these values from the racemic mixture provide a good approximation, pure enantiomers may exhibit slight differences in some physical properties, particularly those related to intermolecular interactions.

Chemical Properties and Reactivity

General Reactivity

As a secondary alkyl halide, 2-Chlorooctane, (+)- is expected to undergo typical nucleophilic substitution reactions. The secondary carbon bearing the chlorine atom can react via both SN1 and SN2 mechanisms, depending on reaction conditions, solvent choice, and nucleophile strength.

Thermochemical Properties

Thermochemical data, primarily available for the racemic mixture, provides insights into the compound's energetic properties. The enthalpy of vaporization (ΔvapH) for 2-chlorooctane has been reported as 47.8 kJ/mol at 345 K . Additional thermochemical data from reaction studies includes:

QuantityValueUnitsMethodConditionReference
ΔrH°-0.13kJ/molCisoLiquid phase
ΔrH°0.27kJ/molCisoLiquid phase

These values represent reaction enthalpies for specific transformations involving 2-chlorooctane as measured by calorimetric isoperibolic methods.

Comparison with Related Compounds

Comparison with (-)-2-Chlorooctane

The (-)-2-Chlorooctane enantiomer (also known as (R)-(-)-2-Chlorooctane) has the opposite configuration at the stereocenter and rotates plane-polarized light in the counterclockwise direction . The InChIKey for this enantiomer is HKDCIIMOALDWHF-MRVPVSSYSA-N, reflecting its different stereochemistry .

The key differences between the (+) and (-) enantiomers include:

  • Opposite optical rotation

  • Mirror image spatial arrangements

  • Potentially different interactions with other chiral molecules

Applications and Significance

Research Applications

2-Chlorooctane, (+)- serves several important functions in organic chemistry research:

  • As a chiral building block for asymmetric synthesis

  • As a model compound for studying stereochemical principles

  • As a standard for chiral separation techniques

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